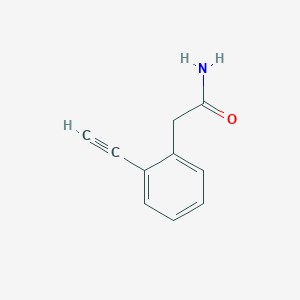

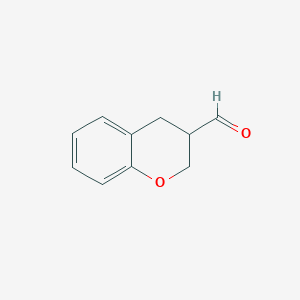

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one

Overview

Description

4-(2-Aminoethyl)-7-hydroxy-2H-chromen-2-one (4-AE7HC) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a chromen-2-one derivative, a type of heterocyclic compound that is composed of an aromatic ring and a carbonyl group. 4-AE7HC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

- A study explored the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its mixed ligand complexes, highlighting their antimicrobial and cytotoxic activities. These compounds demonstrated good cytotoxic activity, suggesting potential biomedical applications (Aiyelabola et al., 2017).

Catalysis and Organic Synthesis

- Novel polystyrene-supported TBD catalysts were developed using 4-hydroxycoumarin derivatives. These catalysts were effectively used in Michael additions, showcasing their potential in organic synthesis and pharmaceutical applications (Alonzi et al., 2014).

Colorimetric Sensing

- A colorimetric sensor based on 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective detection of Cu2+ and CN− in aqueous solutions. This highlights the use of 2H-chromen-2-one derivatives in environmental monitoring and chemical sensing (Jo et al., 2014).

Green Chemistry and Synthesis

- Nanofibre sepiolite was used to catalyze the synthesis of 2-amino-4H-chromene derivatives, including 4-hydroxy-2H-chromen-2-one, under eco-friendly conditions. This approach offers advantages like high yields and reusability, contributing to sustainable chemistry practices (Mohammadinezhad & Akhlaghinia, 2018).

Anticancer Research

- Research on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives, synthesized using 4-hydroxy-2H-chromen-2-one, demonstrated significant anticancer activity against various cancer cell lines. This indicates the potential of such compounds in developing new cancer therapies (El-Agrody et al., 2020).

Biological Activities

- Aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one, prepared via Hantzsch reaction, were investigated for their potential biological activities, suggesting their application in medicinal chemistry (Sukdolak et al., 2006).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), is known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

Aebsf, a similar compound, is known to covalently modify the hydroxyl of serine residues, causing an additional 1830354 Da to be added to each modified residue . This modification can inhibit the function of the target enzymes.

Biochemical Pathways

The inhibition of proteases by aebsf can affect multiple biochemical pathways, particularly those involving protein digestion, immune response, and blood clotting .

Pharmacokinetics

Aebsf is known to be water-soluble , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of proteases by aebsf can lead to changes in various biological processes, including digestion, immune response, and blood clotting .

Action Environment

Aebsf is known to be more stable at low ph values , suggesting that the acidity of the environment could influence its action and stability.

properties

IUPAC Name |

4-(2-aminoethyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGGABMGJWSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)